2-[(3-Ethyl-4-methyl-2-oxo-1-benzopyran-7-yl)oxy]acetic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-(3-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-4-11-9(2)12-6-5-10(19-8-14(16)18-3)7-13(12)20-15(11)17/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEDVTVDANJKKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC(=O)OC)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Ethyl-4-methyl-2-oxo-1-benzopyran-7-yl)oxy]acetic acid methyl ester typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . This reaction yields the desired ester through an etherification process.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Ethyl-4-methyl-2-oxo-1-benzopyran-7-yl)oxy]acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Structure and Characteristics
The molecular formula of 2-[(3-Ethyl-4-methyl-2-oxo-1-benzopyran-7-yl)oxy]acetic acid methyl ester is , with a molecular weight of approximately 250.25 g/mol. The compound features a coumarin backbone, which is known for its diverse biological activities.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that coumarin derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various coumarin analogues showed activity against both Gram-positive and Gram-negative bacteria, with some derivatives achieving minimum inhibitory concentrations (MICs) in the low micromolar range .
Antioxidant Properties
Coumarins are recognized for their antioxidant capabilities. The compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. In vitro assays have shown that certain coumarin derivatives can effectively reduce oxidative damage in cellular models .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of coumarin derivatives against neurodegenerative diseases. The compound has been studied for its potential to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in Alzheimer's disease pathology .
Agricultural Applications
Pesticide Development
The structural features of coumarins make them suitable candidates for developing novel pesticides. Research has highlighted the potential of coumarin derivatives in targeting specific pests while minimizing environmental impact. Studies have shown that certain coumarins possess insecticidal properties against agricultural pests .
Plant Growth Regulators
Coumarin compounds have also been explored as plant growth regulators. They can enhance seed germination and root development, contributing to improved agricultural productivity. The application of these compounds in crop management practices is an area of active research .
Table 1: Biological Activities of Coumarin Derivatives
| Activity Type | Compound | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | 2-[(3-Ethyl...methyl ester] | 32 | |
| Antioxidant | Various Coumarins | Varies | |
| Neuroprotective | AChE Inhibition | IC50 ~50 |
Table 2: Synthesis Pathways
| Step | Reactants | Conditions |
|---|---|---|
| Esterification | Coumarin + Acetic Acid | Acid catalyst |
| Acylation | Coumarin + Acetyl chloride | Base catalyst |
Case Study 1: Antimicrobial Efficacy
In a study published in Pharmaceutical Biology, researchers synthesized several coumarin derivatives and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the benzopyran ring significantly enhanced antibacterial activity, with some compounds achieving notable inhibition rates against resistant strains .
Case Study 2: Neuroprotective Mechanisms
A recent investigation focused on the neuroprotective effects of coumarins in cellular models of oxidative stress. The study found that treatment with specific derivatives reduced cell death and oxidative damage, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-[(3-Ethyl-4-methyl-2-oxo-1-benzopyran-7-yl)oxy]acetic acid methyl ester involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in its observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features and properties of the target compound with its analogs:
Key Observations:
Substituent Position and Oxidation State: The target compound’s 2-oxo group (vs. The 3-ethyl-4-methyl substitution pattern may enhance steric effects compared to 2,3-dimethyl or 3,4-dimethyl analogs, influencing binding affinity in pharmacological contexts .
Ester Group Impact :
- The methyl ester group in the target compound reduces molecular weight and increases polarity compared to ethyl esters, likely improving aqueous solubility (e.g., logP ~2.5 vs. ~3.0 for ethyl esters) . This could enhance bioavailability in drug delivery systems .
Biological Activity
2-[(3-Ethyl-4-methyl-2-oxo-1-benzopyran-7-yl)oxy]acetic acid methyl ester, also known as a coumarin derivative, has garnered attention for its potential biological activities. This compound is characterized by its structural features that contribute to various pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C15H16O5
- Molecular Weight : 272.29 g/mol
- CAS Number : 692280-49-2
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that coumarin derivatives exhibit a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
- HDAC Inhibition : The compound has been studied for its role as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression. Inhibiting HDACs can lead to increased acetylation of histones and non-histone proteins, influencing cellular processes such as proliferation and apoptosis .
- Antioxidant Activity : Coumarins are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and various diseases associated with oxidative stress .
- Anti-inflammatory Effects : Some studies suggest that this compound may exert anti-inflammatory effects by modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
Case Studies and Experimental Data
A study focused on the synthesis and biological evaluation of coumarin derivatives similar to this compound reported significant findings:
| Compound | HDAC8 IC50 (nM) | HDAC3 IC50 (nM) | Biological Activity |
|---|---|---|---|
| 3f | 17 | 128 | High anti-proliferative activity |
| 3a | 76 | 44 | Moderate activity |
| 3c | 22 | 28 | Enhanced potency |
These results indicate that modifications to the coumarin structure can significantly impact its inhibitory activity against HDAC isoforms, highlighting the importance of structural optimization in drug design .
Pharmacological Implications
The biological activities of this compound suggest its potential utility in treating various conditions:
- Cancer Therapy : Due to its HDAC inhibitory properties, this compound may be explored as a potential therapeutic agent in cancer treatment.
- Neuroprotection : The neuroprotective effects observed in related compounds indicate that this derivative could be beneficial in neurodegenerative diseases.
Q & A
Q. Key Reaction Optimization Parameters :
- Catalysts : Use of BF₃·Et₂O for cyclization (yield ~75%) .
- Purification : Column chromatography (ethyl acetate/hexane) for intermediates, as described in benzofuran analog syntheses .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions, with characteristic shifts for the methyl ester (δ ~3.7 ppm) and benzopyran carbonyl (δ ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₅H₁₆O₅; calc. 276.2845) .
- X-ray Crystallography : Resolves planarity of the benzopyran ring and hydrogen-bonding patterns (e.g., O–H···O dimers in analogs) .
Q. Table 1: Key Spectral Data from Analogous Compounds
| Technique | Observations (Analog Example) | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | Methyl ester singlet at δ 3.72 | |
| X-ray | Benzofuran planarity (deviation <0.005 Å) |
Advanced: How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
Contradictions (e.g., ambiguous NOE signals or MS fragmentation patterns) require:
Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 2-(5-fluoro-benzofuran)acetic acid derivatives) .
Crystallographic Confirmation : X-ray diffraction definitively assigns stereochemistry, as demonstrated in resolving benzofuran derivatives .
Computational Modeling : DFT calculations predict NMR shifts or IR spectra to verify experimental data .
Case Study : In a benzofuran analog, conflicting IR carbonyl peaks were resolved via X-ray, confirming intermolecular H-bonding altered spectral properties .
Advanced: How does the compound’s stability vary under different experimental conditions?
Methodological Answer:
Stability studies should include:
pH-Dependent Hydrolysis : Monitor ester group degradation in aqueous buffers (pH 2–10) via HPLC. Ethyl ester analogs show t₁/₂ >24 hrs at neutral pH but rapid hydrolysis under alkaline conditions .
Thermal Stability : TGA/DSC analysis (e.g., analogs decompose above 150°C) .
Photostability : UV exposure (254 nm) to assess benzopyran ring photooxidation, a common issue for chromenones .
Design Example : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products .
Basic: What structural features are confirmed by crystallography for related compounds?
Methodological Answer:
X-ray studies of analogs reveal:
- Planar Benzopyran Core : Mean deviation <0.01 Å from planarity, critical for π-π stacking in solid state .
- Intermolecular H-Bonding : Carboxylic acid dimers (O–H···O) stabilize crystal packing, as seen in 2-(benzofuran)acetic acids .
- Substituent Effects : Bulky groups (e.g., trifluoromethyl) induce torsional strain, altering crystallization solvents (e.g., benzene vs. ethyl acetate) .
Advanced: How to design experiments to study metabolic pathways in biological systems?
Methodological Answer:
In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS. Track ester hydrolysis (→ acetic acid derivative) and cytochrome P450-mediated oxidation .
Isotopic Labeling : Use ¹⁴C-labeled methyl groups to trace metabolic incorporation .
Enzyme Inhibition Assays : Test interactions with CYP3A4/CYP2D6 using fluorogenic substrates .
Data Interpretation : Compare metabolic profiles with structurally related coumarin derivatives, noting differences in esterase susceptibility .
Advanced: How can substituent effects be optimized to improve synthetic yield?
Methodological Answer:
- Electron-Withdrawing Groups : Nitro or trifluoromethyl at the 3-position enhance cyclization rates (yield +15–20%) .
- Steric Hindrance : Bulky ethyl/methyl groups at 4-position may require elevated temperatures (80°C) for etherification .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates during coupling steps .
Q. Table 2: Substituent Impact on Yield (Analog Data)
| Substituent (Position) | Reaction Yield (%) | Conditions | Reference |
|---|---|---|---|
| –OCH₃ (7) | 72 | DMF, 60°C, 12h | |
| –CF₃ (7) | 68 | Toluene, reflux |
Basic: What are the solubility and purification challenges for this compound?
Methodological Answer:
- Solubility : Limited in water; soluble in DCM, chloroform, or THF. Add co-solvents (e.g., 10% DMSO) for biological assays .
- Purification : Use silica gel chromatography (ethyl acetate:hexane = 3:7) or recrystallization from ethanol/water mixtures .
- HPLC Method : C18 column, gradient elution (MeCN:H₂O + 0.1% TFA) to separate ester and acid forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
